(S)-2-(3,3-Difluorocyclohexyl)acetic acid
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Overview
Description
(S)-2-(3,3-Difluorocyclohexyl)acetic acid is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,3-Difluorocyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3,3-Difluorocyclohexanol.
Oxidation: The alcohol group in (S)-3,3-Difluorocyclohexanol is oxidized to form (S)-3,3-Difluorocyclohexanone.
Grignard Reaction: The ketone is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,3-Difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of (S)-3,3-Difluorocyclohexanone or (S)-3,3-Difluorocyclohexylcarboxylic acid.
Reduction: Formation of (S)-2-(3,3-Difluorocyclohexyl)ethanol or (S)-2-(3,3-Difluorocyclohexyl)acetaldehyde.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-2-(3,3-Difluorocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-(3,3-Difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the cyclohexyl ring may enhance the compound’s binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3,3-Difluorocyclohexanol
- (S)-3,3-Difluorocyclohexanone
- (S)-2-(3,3-Difluorocyclohexyl)ethanol
Uniqueness
(S)-2-(3,3-Difluorocyclohexyl)acetic acid is unique due to the presence of both the difluorocyclohexyl ring and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12F2O2 |
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Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-[(1S)-3,3-difluorocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)3-1-2-6(5-8)4-7(11)12/h6H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
FSVIPQWQGWXNKS-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](CC(C1)(F)F)CC(=O)O |
Canonical SMILES |
C1CC(CC(C1)(F)F)CC(=O)O |
Origin of Product |
United States |
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